- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes, Chemistry Letters, 2008, 37(10), 1080-1081

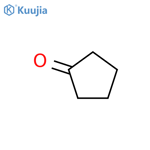

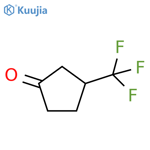

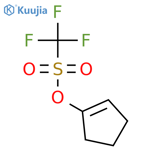

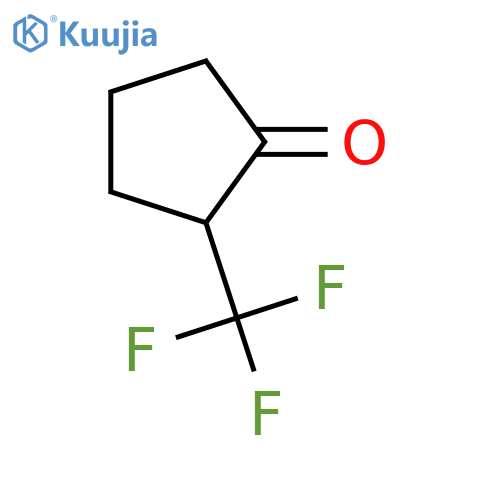

Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

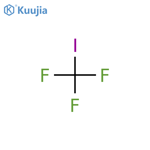

95524-19-9 structure

商品名:2-(trifluoromethyl)cyclopentan-1-one

2-(trifluoromethyl)cyclopentan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)cyclopentanone

- 2-(trifluoromethyl)cyclopentan-1-one

- 2-TRIFLUOROMETHYLCYCLOPENTANONE

- Cyclopentanone,2-(trifluoromethyl)-

- 2-(Trifluoromethyl)-Cyclopentanone

- Cyclopentanone, 2-(trifluoromethyl)

- 2-(Trifluoromethyl)cyclopentanone (ACI)

- 2-Trifluoromethyl-cyclopentanone

- AKOS006284242

- MFCD08166673

- CS-15870

- CS-0060764

- W18406

- 95524-19-9

- DTXSID30462197

- Cyclopentanone, 2-(trifluoromethyl)-

- LQVDWRMXWKNZNG-UHFFFAOYSA-N

- EN300-1601078

- DB-088880

-

- MDL: MFCD08166673

- インチ: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2

- InChIKey: LQVDWRMXWKNZNG-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C(F)(F)F)CCC1

計算された属性

- せいみつぶんしりょう: 152.04500

- どういたいしつりょう: 152.04489933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07000

- LogP: 1.91790

2-(trifluoromethyl)cyclopentan-1-one セキュリティ情報

2-(trifluoromethyl)cyclopentan-1-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-(trifluoromethyl)cyclopentan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM420184-1g |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95%+ | 1g |

$462 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0995921-1g |

2-(trifluoromethyl)cyclopentanone |

95524-19-9 | 95% | 1g |

$450 | 2024-08-02 | |

| Enamine | EN300-1601078-2.5g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 2.5g |

$1517.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5.0g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 5g |

$2999.0 | 2023-06-04 | |

| Enamine | EN300-1601078-0.1g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 0.1g |

$251.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5000mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 5000mg |

$2999.0 | 2023-09-23 | |

| Enamine | EN300-1601078-50mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 50mg |

$168.0 | 2023-09-23 | |

| Aaron | AR00IJVJ-50mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 50mg |

$256.00 | 2023-12-14 | |

| 1PlusChem | 1P00IJN7-100mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 100mg |

$143.00 | 2024-04-19 | |

| 1PlusChem | 1P00IJN7-250mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 250mg |

$277.00 | 2024-04-19 |

2-(trifluoromethyl)cyclopentan-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

リファレンス

- Zincate-type enolate for radical α-trifluoromethylation, Tetrahedron Letters, 2007, 48(50), 8922-8925

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Photochemistry of 2-(perfluoroalkyl)cycloalkanones, Journal of Fluorine Chemistry, 1986, 30(4), 471-5

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane, Journal of Fluorine Chemistry, 2000, 106(2), 217-221

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

リファレンス

- Radical trifluoromethylation of ketone Li enolates, Tetrahedron, 2006, 62(30), 7199-7203

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

リファレンス

- Facile Radical Trifluoromethylation of Lithium Enolates, Organic Letters, 2005, 7(22), 4883-4885

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

リファレンス

- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

リファレンス

- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc, Heterocycles, 2015, 90(2), 907-917

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

リファレンス

- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc, Organic Letters, 2006, 8(21), 4671-4673

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C

リファレンス

- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes, Angewandte Chemie, 2021, 60(10), 5467-5474

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C

リファレンス

- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates, Organic Letters, 2021, 23(13), 5107-5112

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

リファレンス

- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C

リファレンス

- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones, Angewandte Chemie, 2017, 56(5), 1338-1341

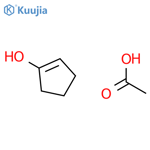

2-(trifluoromethyl)cyclopentan-1-one Raw materials

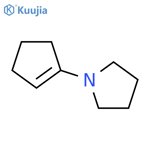

- 1-Pyrrolidino-1-cyclopentene

- Sodium Triflinate

- Cyclopentanone

- 1-Cyclopenten-1-ol, acetate

- cyclopent-1-en-1-yl trifluoromethanesulfonate

- Trifluoroiodomethane

- Bpycu(CF3)3

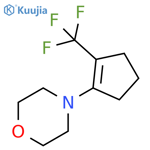

- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine

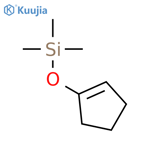

- 1-(Trimethylsiloxy)cyclopentene

2-(trifluoromethyl)cyclopentan-1-one Preparation Products

2-(trifluoromethyl)cyclopentan-1-one 関連文献

-

Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one) 関連製品

- 60719-13-3(Cycloheptanone,2-(trifluoromethyl)-)

- 1421456-78-1(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-4-methylthiophene-2-carboxamide)

- 215190-17-3(Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic Acid)

- 401597-33-9(N-(oxolan-2-yl)methylcyclopropanecarboxamide)

- 34375-07-0([1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 6-ethyl-5-methyl-)

- 2247107-00-0(2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride)

- 13329-40-3(4'-Iodoacetophenone)

- 392291-51-9(3-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 2172504-75-3(1-(4-chloro-3-methylphenyl)-3-(ethylamino)propan-2-ol)

- 2639451-01-5(2-oxo-1-azatricyclo6.3.1.0,4,12dodeca-4(12),5,7-triene-6-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

清らかである:99%

はかる:1g

価格 ($):337.0